Ethyl 4-formylthiophene-2-carboxylate
Description
Ethyl 4-formylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a formyl (-CHO) group at the 4-position and an ethyl ester (-COOEt) at the 2-position. Thiophene derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity . This compound’s formyl and ester groups make it a versatile intermediate for further functionalization, such as condensations, nucleophilic substitutions, or cyclization reactions.
Properties
Molecular Formula |
C8H8O3S |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
ethyl 4-formylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3-5H,2H2,1H3 |
InChI Key |
PFNCEZNSSDLOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)C=O |
Origin of Product |
United States |
Preparation Methods
Ethyl 4-formylthiophene-2-carboxylate can be synthesized through various methods. One common synthetic route involves the condensation reaction of thiophene-2-carboxylic acid with ethyl formate under acidic conditions. Another method includes the use of Gewald synthesis, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4-formylthiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-formylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and physicochemical properties of Ethyl 4-formylthiophene-2-carboxylate are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations:
Mthis compound’s discontinuation (Table 1) suggests challenges in synthesis or commercial demand, possibly due to the ethyl variant’s superior handling or stability .
Functional Group Reactivity: The formyl group at C4 allows for Schiff base formation or aldol condensations, whereas nitro or amino substituents (e.g., in ’s compound) enable distinct pathways like reductions or coupling reactions .
Heterocyclic Core Differences :
- Thiazole-based esters (e.g., Ethyl thiazole-5-carboxylate) exhibit different electronic properties compared to thiophenes, influencing their roles in catalysis or medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
